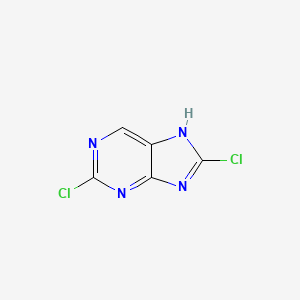

2,8-dichloro-7H-purine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,8-dichloro-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N4/c6-4-8-1-2-3(10-4)11-5(7)9-2/h1H,(H,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLJIIILKATPAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)Cl)N=C(N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289984 | |

| Record name | 2,8-dichloro-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89166-91-6 | |

| Record name | NSC65992 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,8-dichloro-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Purine Scaffold: a Privileged Structure in Drug Discovery

The significance of the purine (B94841) scaffold in research is deeply rooted in its ubiquitous presence in nature. As a core component of nucleic acids (adenine and guanine), energy currency (ATP), and various coenzymes, the purine structure is intrinsically recognized by biological systems. Current time information in Las Vegas, NV, US. This inherent bio-relevance has rendered purine and its derivatives a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. sigmaaldrich.com

The structural features of the purine, a fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring, offer a unique three-dimensional arrangement with multiple points for chemical modification. Current time information in Las Vegas, NV, US. This allows for the creation of vast libraries of derivatives with diverse pharmacological activities. Researchers have successfully developed purine-based compounds that act as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. google.com The ability to fine-tune the substitution pattern on the purine core enables the modulation of a compound's interaction with specific biological targets, such as protein kinases, which are often implicated in diseases like cancer. sigmaaldrich.comgoogle.com The development of kinase inhibitors is a particularly active area of research, with many approved drugs and clinical candidates featuring the purine core.

A Closer Look at 2,8 Dichloro 7h Purine: a Key Research Compound and Intermediate

De Novo Synthesis Approaches to the Purine Core

The de novo synthesis of the purine ring system offers a foundational route to 2,8-dichloro-7H-purine, building the heterocyclic core from acyclic precursors. This approach allows for the strategic placement of substituents. The classical Traube synthesis is a prominent example of a de novo purine synthesis. Generally, these syntheses involve the cyclization of a substituted pyrimidine (B1678525) precursor. For instance, the synthesis can begin with a 4,5-diaminopyrimidine, which is then cyclized with a one-carbon synthon to form the imidazole (B134444) ring fused to the pyrimidine core. avcr.czrsc.org

The synthesis of purines can also be achieved through the cyclization of substituted imidazole precursors. researchgate.net For instance, 5-aminoimidazole-4-carbonitriles can be used as starting materials to build the purine ring system in one or two steps. researchgate.net

The biosynthesis of purines in organisms also follows a de novo pathway, starting from ribose-5-phosphate (B1218738) and building the purine ring step-by-step on the sugar moiety. libretexts.orgnih.gov While not a laboratory chemical synthesis method for 2,8-dichloro-7H-purine itself, the principles of building the purine core from simpler molecules are shared.

Functionalization and Derivatization Strategies of 2,8-Dichloro-7H-Purine

Due to the presence of two reactive chlorine atoms, 2,8-dichloro-7H-purine is an excellent substrate for a variety of functionalization reactions. These reactions allow for the selective introduction of different substituents at the C2 and C8 positions, as well as at the nitrogen atoms of the purine ring.

Regioselective Halogenation and Chlorination Reactions

While 2,8-dichloro-7H-purine is already chlorinated, further halogenation at other positions of the purine ring can be achieved. For instance, bromination of purine derivatives can occur selectively at the C8 position. researchgate.net The introduction of different halogens can also be accomplished through various methods, such as using N-halosuccinimides. seela.net

Nucleophilic Substitution Reactions at C2, C6, and C8 Positions

The chlorine atoms at the C2 and C8 positions of 2,8-dichloro-7H-purine are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the halogen substituents on the purine ring generally follows the order C6 > C8 > C2. cdnsciencepub.comarkat-usa.org This differential reactivity allows for sequential and regioselective substitution.

A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates, to introduce diverse functional groups at these positions. cdnsciencepub.comarkat-usa.org For example, reaction with amines can lead to the formation of aminopurines, while reaction with sodium methoxide (B1231860) can introduce a methoxy (B1213986) group.

Table 1: Examples of Nucleophilic Substitution Reactions on Dichloropurines

| Starting Material | Nucleophile/Reagent | Position of Substitution | Product | Reference |

| 2,6-Dichloropurine (B15474) | Cyclohexylamine | C6 | 2-Chloro-6-cyclohexylaminopurine | arkat-usa.org |

| 2,6-Dichloropurine | Propanolamine | C6 | 2-Chloro-6-(propanolamino)purine | arkat-usa.org |

| 2,8-Dichloropurine | Thiourea (B124793) | C2, C8 | 2,8-Dithiol-purine | cdnsciencepub.com |

| 2,8-Dichloropurine | Methylamine (B109427) | C8 | 2-Chloro-8-methylaminopurine | cdnsciencepub.com |

N-Alkylation and N-Arylation Strategies at Purine Nitrogen Atoms (N7, N9)

Alkylation of the purine ring typically occurs at the N7 and N9 positions, often yielding a mixture of isomers. ub.eduacs.org The ratio of N7 to N9 alkylation can be influenced by the reaction conditions, including the solvent, base, and the nature of the alkylating agent. ub.edunih.gov Generally, N9-alkylation is the major product. ub.edu However, specific conditions can be employed to favor the formation of the N7 isomer. acs.orgnih.govnih.gov For instance, direct regioselective N7-tert-alkylation of 6-substituted purines has been achieved using N-trimethylsilylated purines and a Lewis acid catalyst like SnCl4. acs.orgnih.gov

N-arylation of the purine ring can be accomplished using copper-catalyzed reactions with arylboronic acids. researchgate.netthieme-connect.com

Table 2: Conditions for N-Alkylation of Purines

| Purine Derivative | Alkylating Agent | Base/Catalyst | Solvent | Major Product | Reference |

| 2,6-Dichloropurine | 2-Iodopropane | K2CO3 | DMSO | 2,6-Dichloro-7-isopropyl-7H-purine (minor), 2,6-Dichloro-9-isopropyl-9H-purine (major) | nih.gov |

| 6-Chloropurine | tert-Butyl bromide | SnCl4 | ACN | 7-(tert-Butyl)-6-chloropurine | acs.orgnih.gov |

| 6-Chloropurine | Methyl iodide | (Bu)4NOH | Acetonitrile | 6-Chloro-9-methylpurine | ub.edu |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. uwindsor.canih.gov These reactions have been successfully applied to functionalize halopurines, including 2,8-dichloro-7H-purine. avcr.cz

The Suzuki-Miyaura coupling, which involves the reaction of a halopurine with a boronic acid or ester, is widely used to introduce aryl and heteroaryl substituents. avcr.czresearchgate.net The regioselectivity of these reactions on dihalopurines is often high, with the C6 position being more reactive than the C2 or C8 positions. avcr.cz

The Sonogashira coupling, which pairs a halopurine with a terminal alkyne, allows for the introduction of alkynyl groups.

Catalytic Approaches in 2,8-Dichloro-7H-Purine Synthesis and Modification

Catalysis plays a crucial role in both the synthesis and modification of 2,8-dichloro-7H-purine and its derivatives. Transition metal catalysts, particularly palladium complexes, are extensively used in cross-coupling reactions as mentioned above. avcr.czresearchgate.net Lewis acids, such as SnCl4, can be used to direct the regioselectivity of N-alkylation. acs.orgnih.gov

Furthermore, acid catalysis can be employed to facilitate nucleophilic substitution reactions. For example, the substitution of the C2-chloro group by amines is often acid-catalyzed. researchgate.net The use of phase-transfer catalysts, like tetrabutylammonium (B224687) fluoride (B91410) (TBAF), can accelerate N-alkylation reactions. ub.edu

Solid-Phase Synthetic Strategies for Purine Libraries

The generation of chemical libraries containing a multitude of diverse structures is a cornerstone of modern drug discovery. Solid-phase synthesis has emerged as a powerful tool for the efficient and systematic preparation of these libraries. tandfonline.com For purine derivatives, including those related to 2,8-dichloro-7H-purine, solid-phase strategies offer significant advantages in purification and automation, enabling the rapid synthesis of numerous analogues for biological screening. tandfonline.comgoogle.com

A common approach involves immobilizing a purine scaffold or a precursor onto a solid support, such as a polystyrene resin. tandfonline.comnih.gov Subsequent chemical modifications are then carried out in a stepwise fashion. For instance, a strategy for creating 2,6,8-trisubstituted purine nucleoside libraries has been developed using 8-bromoguanosine (B14676) as a starting material. tandfonline.comnih.gov In this method, the guanosine (B1672433) analogue is linked to a polystyrene-methoxytrityl chloride resin. The immobilized precursor is then subjected to various reactions, including nucleophilic aromatic substitution at the C2 and C6 positions and derivatization at the C8 position, to introduce a wide range of substituents. tandfonline.comtandfonline.com

Another versatile precursor for solid-phase synthesis is 2,6-dichloropurine. This compound allows for regioselective substitution at the C6 position to immobilize the purine skeleton onto a polymer support, often via an amine linkage. acs.org Once anchored, the purine can undergo further diversification. For example, N9-alkylation followed by C2 substitution and a subsequent C8–H direct arylation using palladium catalysts can yield a library of 2,6,8,9-tetrasubstituted purines with good purity. acs.org These methods are highly adaptable for high-throughput synthesis. acs.org

The power of solid-phase synthesis lies in its ability to systematically vary substituents at multiple positions on the purine ring, leading to the creation of large and diverse libraries from a common intermediate. google.comgoogle.com This combinatorial approach is invaluable for exploring the structure-activity relationships of purine derivatives. google.com

Table 1: Key Strategies in Solid-Phase Purine Library Synthesis

| Precursor | Solid Support Linkage | Key Reactions | Target Library |

|---|---|---|---|

| 8-Bromoguanosine | Polystyrene-methoxytrityl chloride resin at N² or O⁵' | Nucleophilic aromatic substitution (C2, C6), C-C bond formation (C8) | 2,6,8-Trisubstituted purine nucleosides tandfonline.comtandfonline.com |

| 2,6-Dichloropurine | Polymer support via C6-amine linkage | N⁹-alkylation, C2 substitution, C8–H direct arylation | 2,6,8,9-Tetrasubstituted purines acs.org |

Radiolabeling Methods for 2,8-Dichloro-7H-Purine Derivatives

Radiolabeled compounds are indispensable tools in biological and medical research, allowing for the sensitive tracking of molecules in vitro and in vivo. Methods for introducing radioisotopes into purine derivatives, such as those of 2,8-dichloro-7H-purine, have been developed to support studies in drug metabolism, pharmacokinetics, and diagnostic imaging. researchgate.netgoogle.comacs.org

Carbon-14 (¹⁴C) Labeling: A common strategy for ¹⁴C-labeling involves constructing the purine ring from a labeled precursor. A described synthesis for [8-¹⁴C]-2,6-dichloro-9H-purine provides a direct template for labeling the 2,8-dichloro analogue. researchgate.net This method involves the cyclization of a diaminopyrimidine with a ¹⁴C-labeled one-carbon unit. Specifically, 4,5-diamino-2,6-dichloropyrimidine is reacted with triethyl[¹⁴C]orthoformate. researchgate.net This reaction, catalyzed by methanesulfonic acid, efficiently yields the [8-¹⁴C]-labeled dichloropurine. researchgate.net Adapting this by starting with 4,5-diamino-2-chloropyrimidine would theoretically produce [8-¹⁴C]-2-chloro-purine, which could then be chlorinated at the 8-position, or a more direct route could be devised from a 2,8-dichloro-substituted pyrimidine precursor. The resulting radiolabeled purine serves as a valuable precursor for synthesizing more complex ¹⁴C-labeled molecules. researchgate.net

Fluorine-18 (¹⁸F) Labeling for PET Imaging: Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that often utilizes compounds labeled with the short-lived positron-emitter ¹⁸F. google.com The synthesis of ¹⁸F-labeled purine derivatives is of significant interest for developing new PET radiotracers. google.com One approach involves the nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride. For example, purine derivatives have been labeled by treating tosylate precursors with non-carrier-added [¹⁸F]fluoride. acs.orgacs.org This method typically labels a side chain attached to the purine ring, such as a fluoroethyl group at the N7 or N9 position. acs.orgacs.org

Direct labeling of the purine core is more challenging but has been achieved. An efficient synthesis of 2-[¹⁸F]fluoro-purine derivatives has been developed, which could be a significant advancement for PET imaging. google.com These strategies often require careful optimization of reaction conditions to achieve good radiochemical yield and purity within the short half-life of the isotope. acs.org

Other Radioisotopes: Besides ¹⁴C and ¹⁸F, other isotopes such as tritium (B154650) (³H) and iodine-125 (B85253) (¹²⁵I) are also used for radiolabeling purine derivatives. google.com Tritiated and ¹⁴C-labeled compounds are particularly favored for their ease of preparation and detection in many research applications. google.com The choice of isotope depends on the specific application, whether it be for in vitro assays, metabolic studies, or in vivo imaging. researchgate.netnih.gov

Table 2: Radiolabeling Methods for Purine Derivatives

| Isotope | Method | Precursor Example | Application |

|---|---|---|---|

| ¹⁴C | Ring cyclization with a labeled one-carbon unit | 4,5-Diamino-2,6-dichloropyrimidine + Triethyl[¹⁴C]orthoformate | Drug metabolism, biochemical assays researchgate.net |

| ¹⁸F | Nucleophilic substitution on a side chain | Purine with a tosylated alkyl side chain | PET Imaging acs.orgacs.org |

| ¹⁸F | Direct fluorination of the purine ring | 2-substituted purine precursor | PET Imaging google.com |

Chemical Reactivity and Transformation Studies of 2,8 Dichloro 7h Purine

Pathways and Selectivity of Nucleophilic Substitution

The chemical behavior of 2,8-dichloro-7H-purine in nucleophilic substitution reactions is a subject of detailed study. Research indicates a clear selectivity in the displacement of its two chlorine atoms.

Regioselectivity

In reactions involving 2,8-dichloro-7H-purine, nucleophilic attack preferentially occurs at the C8 position before the C2 position. researchgate.net This observed regioselectivity is in agreement with theoretical electron density calculations, which predict that the C8 and C6 positions on the purine (B94841) ring are more susceptible to nucleophilic attack than the C2 position. researchgate.net This is a notable contrast to related compounds like 2,6,8-trichloropurine (B1237924) and 6,8-dichloropurine, where initial nucleophilic displacement is typically observed at the C6 position in the pyrimidine (B1678525) ring. researchgate.net

Substitution Reactions

The versatility of 2,8-dichloro-7H-purine as a synthetic precursor is demonstrated by its reactions with a range of nucleophiles, leading to monosubstituted products where the chlorine at C8 is replaced.

Amination: The reaction with a 40% aqueous solution of methylamine (B109427) upon heating results in the formation of 2-chloro-8-methylaminopurine. researchgate.net

Thiolation: When treated with thiourea (B124793) in refluxing n-propanol, 2,8-dichloro-7H-purine is converted to 2-chloro-8-purinethiol. researchgate.net Similarly, reaction with methanethiol (B179389) in an aqueous solution of potassium hydroxide (B78521) yields 2-chloro-8-(methylthio)purine. researchgate.net

Hydrolysis: Under acidic conditions, such as refluxing in 1 N hydrochloric acid, 2,8-dichloro-7H-purine undergoes hydrolysis to form 2-chloro-8-hydroxypurine. researchgate.net The proposed mechanism for this transformation involves an initial protonation within the imidazole (B134444) ring. researchgate.net

The following table summarizes key nucleophilic substitution reactions of 2,8-dichloro-7H-purine.

| Nucleophile | Reagent and Conditions | Product | Citation |

| Methylamine | 40% aq. CH₃NH₂, steam bath | 2-chloro-8-methylaminopurine | researchgate.net |

| Thiourea | CS(NH₂)₂, n-propanol, reflux | 2-chloro-8-purinethiol | researchgate.net |

| Methanethiol | CH₃SH, aq. KOH | 2-chloro-8-(methylthio)purine | researchgate.net |

| Water | 1 N HCl, reflux | 2-chloro-8-hydroxypurine | researchgate.net |

Further Halogenation and Oxidation Reactions on the Purine Core

Beyond nucleophilic substitution, the 2,8-dichloro-7H-purine core can be subjected to other chemical transformations.

Halogenation

The reactivity of the halogen substituents on 2,8-dichloro-7H-purine allows for halogen exchange reactions. Treatment of the compound with hydriodic acid leads to the selective replacement of the chlorine atom at the C8 position, yielding 2-chloro-8-iodopurine. researchgate.net

| Reagent | Conditions | Product | Citation |

| Hydriodic Acid | Not specified | 2-chloro-8-iodopurine | researchgate.net |

Oxidation Reactions

Specific studies detailing the direct oxidation of the 2,8-dichloro-7H-purine core are not extensively documented in the reviewed literature. However, studies on related chloropurines provide insight into potential oxidative pathways. For instance, the phototransformation of 2,6-dichloropurine (B15474) under UVC irradiation has been shown to yield hydroxypurines through a reaction involving the excited singlet state of the molecule with water. rsc.org While this suggests a potential pathway for the formation of hydroxylated derivatives from 2,8-dichloro-7H-purine under photochemical conditions, specific experimental verification for this substrate is required.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR)

Table 1: Predicted ¹H NMR Chemical Shifts for 2,8-dichloro-7H-purine

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-6 | ~ 8.0 | Singlet |

| N₇-H | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of a molecule. For 2,8-dichloro-7H-purine, distinct signals are expected for each of the five carbon atoms in the purine (B94841) ring. The chemical shifts of these carbons are significantly influenced by the attached chlorine and nitrogen atoms. Based on data from analogous dichloropurine derivatives, the carbon atoms directly bonded to chlorine (C2 and C8) are expected to be significantly downfield. nih.gov The remaining carbons of the purine core (C4, C5, and C6) will also exhibit characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,8-dichloro-7H-purine

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~ 153 |

| C-4 | ~ 151 |

| C-5 | ~ 131 |

| C-6 | ~ 147 |

| C-8 | ~ 152 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a highly accurate technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio to a very high degree of precision. For 2,8-dichloro-7H-purine, with a molecular formula of C₅H₂Cl₂N₄, the calculated monoisotopic mass is 187.9657 g/mol . nih.gov An experimental HRMS measurement yielding a mass value extremely close to this calculated value would provide unambiguous confirmation of the molecular formula and, in conjunction with the NMR data, would solidify the structural assignment. The characteristic isotopic pattern of the two chlorine atoms would also be readily observable in the mass spectrum.

Table 3: High-Resolution Mass Spectrometry Data for 2,8-dichloro-7H-purine

| Parameter | Value |

| Molecular Formula | C₅H₂Cl₂N₄ |

| Calculated Monoisotopic Mass | 187.9657 u |

| Expected [M+H]⁺ | 188.9730 u |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic and Photophysical Properties

UV-Vis and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of a molecule.

The UV-Vis absorption spectrum of 2,8-dichloro-7H-purine is expected to show characteristic absorption bands in the ultraviolet region, arising from π→π* and n→π* electronic transitions within the purine ring system. The position and intensity of these absorption maxima are influenced by the electronic effects of the chloro-substituents.

The fluorescence properties of purine derivatives are highly dependent on their substitution pattern. While some purines are fluorescent, the introduction of heavy atoms like chlorine can lead to a decrease in fluorescence quantum yield due to enhanced intersystem crossing. A detailed study of the fluorescence emission spectrum of 2,8-dichloro-7H-purine would provide insights into its excited state properties and potential as a fluorescent probe.

X-ray Crystallography for Solid-State Structural Determination

The determination of the three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding the physicochemical properties and intermolecular interactions of a compound. X-ray crystallography is the most definitive method for obtaining this information, providing precise details on bond lengths, bond angles, and crystal packing.

Despite a thorough search of scientific literature and crystallographic databases, specific single-crystal X-ray diffraction data for 2,8-dichloro-7H-purine could not be located in the public domain. This suggests that the crystal structure of this particular isomer may not have been determined or reported to date.

For illustrative purposes and to provide context on the crystallographic analysis of closely related compounds, the study of other dichloropurine isomers has been insightful. For instance, extensive crystallographic work has been conducted on the isomeric 2,6-dichloropurine (B15474). Research has revealed that 2,6-dichloropurine can exist as two different tautomeric polymorphs, specifically the 7H- and 9H-tautomers. nih.gov The crystal structures of both forms have been resolved, showing distinct molecular arrangements and hydrogen-bonding patterns within their respective crystal lattices. nih.gov

In one of its crystalline forms, a derivative, 2,6-dichloro-7-isopropyl-7H-purine, was found to crystallize in the triclinic space group P-1. nih.govnih.gov The detailed analysis of its structure provided precise measurements of the purine ring geometry and the conformation of the isopropyl substituent. nih.gov Such studies on related molecules underscore the importance of X-ray crystallography in elucidating the subtle structural variations that arise from different substitution patterns and tautomeric forms in the purine scaffold.

While a data table for 2,8-dichloro-7H-purine cannot be generated due to the absence of published crystallographic data, the following table format is typical for reporting such findings and is provided as an example based on the type of information that would be expected from a crystallographic study.

Interactive Data Table: Placeholder for Crystallographic Data of 2,8-dichloro-7H-purine

| Parameter | Value |

| Chemical Formula | C₅H₂Cl₂N₄ |

| Molecular Weight | 189.00 g/mol |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| Radiation type | Data not available |

| Temperature (K) | Data not available |

Should the crystal structure of 2,8-dichloro-7H-purine be determined and published in the future, this table could be populated with the empirical data, providing a valuable resource for its solid-state characterization.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For 2,8-dichloro-7H-purine, DFT calculations provide critical insights into its reactivity, stability, and spectroscopic properties. While specific DFT studies focused solely on 2,8-dichloro-7H-purine are not widely published, analysis of related dichloropurine derivatives allows for an understanding of the expected outcomes. researchgate.net

DFT studies typically involve optimizing the molecular geometry to find the lowest energy conformation. Subsequent calculations can determine key electronic descriptors. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to predicting chemical reactivity. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov For purine (B94841) systems, these orbitals are often distributed across the fused ring system.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. In 2,8-dichloro-7H-purine, the nitrogen atoms of the purine ring are expected to be electron-rich regions (negative potential), while the hydrogen on the imidazole (B134444) ring is an electron-poor region (positive potential). The chlorine substituents significantly influence the electronic distribution through their inductive and resonance effects. Studies on analogous compounds like 2,6-dichlorophenyl derivatives have utilized DFT to analyze electronic properties and reactivity, providing a framework for how 2,8-dichloro-7H-purine would be similarly investigated. nih.gov

| Computed Property | Description | Predicted Significance for 2,8-dichloro-7H-purine |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Influences reactions with electrophiles and charge transfer interactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Influences reactions with nucleophiles; key for understanding potential biological interactions. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov | A smaller gap suggests higher polarizability and reactivity towards chemical reactions. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Affects solubility in polar solvents and dipole-dipole interactions with biological targets. |

| MEP Surface | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting interaction points. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijacskros.com For 2,8-dichloro-7H-purine, this method is invaluable for identifying potential protein targets and elucidating binding modes. The process involves placing the 3D structure of the purine derivative into the binding site of a target protein and scoring the different poses based on binding energy.

Purine derivatives are well-known inhibitors of various enzymes, particularly protein kinases. researchgate.net In silico docking studies on analogous purines have been performed against targets like Bcr-Abl kinase, which is implicated in chronic myeloid leukemia. researchgate.netnih.gov Such studies with 2,8-dichloro-7H-purine would reveal key interactions, such as hydrogen bonds between the purine nitrogens and amino acid residues (e.g., glutamic acid, aspartic acid) or hydrophobic interactions involving the dichlorinated purine core.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. cuni.cz MD simulations model the atomic movements of the system, providing insights into conformational changes and the persistence of interactions identified in docking. For instance, MD simulations of related 7H-purines targeting the DprE1 enzyme in Mycobacterium tuberculosis have revealed the key structural features necessary for effective drug-target engagement. cuni.cz

| Simulation Type | Objective | Information Gained for 2,8-dichloro-7H-purine |

| Molecular Docking | Predict binding conformation and affinity of the ligand in a protein's active site. ijacskros.com | Identification of potential hydrogen bonds, hydrophobic interactions, and the overall binding score (e.g., kcal/mol) to a specific target. |

| Molecular Dynamics | Simulate the time-dependent behavior of the ligand-protein complex. nih.gov | Assessment of the stability of the binding pose, conformational flexibility, and the role of solvent molecules in the interaction. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Clinical Activity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net The goal of QSAR is to predict the activity of new or untested compounds based on their molecular descriptors.

To develop a QSAR model for a class of compounds including 2,8-dichloro-7H-purine, a dataset of purine derivatives with known biological activities (e.g., IC50 values for enzyme inhibition) is required. researchgate.net Various molecular descriptors, which are numerical representations of chemical information, are then calculated for each compound. These can include electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters.

Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with activity. researchgate.net For instance, 3D-QSAR studies on purine-based Bcr-Abl inhibitors have successfully generated models with high predictive capacity. researchgate.netnih.gov A reliable QSAR model must be rigorously validated to ensure its predictions are accurate and not due to chance correlation. researchgate.net Such a model could predict the non-clinical activity of 2,8-dichloro-7H-purine and guide the design of more potent analogs.

| QSAR Component | Description | Example for a Purine-based Model |

| Training Set | A set of molecules with known activities used to build the model. | A series of substituted purines with measured inhibitory activity against a specific kinase. |

| Molecular Descriptors | Numerical values that characterize the structure and properties of the molecules (e.g., electronic, steric, topological). | CoMFA/CoMSIA fields, XLogP3, molecular weight, number of hydrogen bond donors/acceptors. nih.govnih.gov |

| Statistical Model | The mathematical equation or algorithm linking descriptors to activity. | pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ... |

| Validation | Process to assess the robustness and predictive power of the model, often using an external test set. | High values for cross-validated R² (q²) and predictive R² (r²_test) indicate a reliable model. nih.gov |

Tautomerism and Conformational Analysis of 2,8-Dichloro-7H-Purine

Purine and its derivatives can exist in different tautomeric forms, most commonly involving the migration of a proton between the nitrogen atoms of the imidazole ring. For 2,8-dichloro-7H-purine, the primary equilibrium is between the 7H and 9H tautomers. The relative stability of these tautomers is crucial as it dictates the molecule's hydrogen bonding patterns and potential interactions with biological receptors. researchgate.net

Computational chemistry, particularly DFT, is an effective tool for studying tautomerism. By calculating the total electronic energy of each tautomer (2,8-dichloro-7H-purine and 2,8-dichloro-9H-purine), their relative stability can be determined. For the parent purine molecule, the 9H tautomer is generally found to be more stable than the 7H form. rsc.org The presence of substituents, such as the two chlorine atoms in this case, can influence this equilibrium. researchgate.net Solvent effects, modeled using methods like the Polarizable Continuum Model (PCM), are also important as they can alter the relative stabilities.

Conformational analysis, while more relevant for molecules with flexible side chains, is still pertinent for understanding the planarity of the purine ring system and any slight deviations caused by the substituents.

| Tautomer | Structure | Predicted Relative Stability | Key Computational Metric |

| 2,8-dichloro-7H-purine | Hydrogen atom is on the N7 nitrogen of the imidazole ring. | Generally predicted to be the less stable tautomer in the gas phase. rsc.org | Calculated Gibbs Free Energy (ΔG) |

| 2,8-dichloro-9H-purine | Hydrogen atom is on the N9 nitrogen of the imidazole ring. | Generally predicted to be the more stable tautomer. researchgate.netrsc.org | Calculated Gibbs Free Energy (ΔG) |

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are two advanced computational methods used to interpret the results of quantum chemical calculations, providing deeper insights into chemical bonding and intramolecular interactions.

QTAIM, developed by Richard Bader, analyzes the topology of the electron density (ρ(r)). It can identify and characterize chemical bonds by locating bond critical points (BCPs) where the electron density is at a minimum between two nuclei. The properties at these BCPs, such as the electron density and its Laplacian, can distinguish between covalent bonds and weaker non-covalent interactions like hydrogen bonds or halogen bonds. nih.gov For 2,8-dichloro-7H-purine, QTAIM could be used to precisely characterize the C-Cl bonds and any potential intramolecular hydrogen bonds. nih.govacs.org

NBO analysis examines the electron density in terms of localized, orbital-like units. It provides information about atomic charges, hybridization, and donor-acceptor (hyperconjugative) interactions between filled and empty orbitals. This analysis can quantify the delocalization of electron density from lone pairs on nitrogen atoms into anti-bonding orbitals of the purine ring, which is crucial for understanding the molecule's aromaticity and stability.

| Analysis Method | Key Concepts | Insights for 2,8-dichloro-7H-purine |

| QTAIM | Electron Density Topology, Bond Critical Points (BCPs), Laplacian of Electron Density (∇²ρ). nih.gov | Characterization of covalent bond strength (e.g., C-N, C-Cl) and identification of non-covalent interactions within the molecule. |

| NBO | Natural Atomic Orbitals, Natural Bond Orbitals, Donor-Acceptor Interactions, Stabilization Energy (E(2)). | Quantification of atomic charges, bond polarity, and delocalization effects contributing to molecular stability and reactivity. wisc.edu |

Biological Activity and Mechanistic Research in in Vitro Systems

Enzyme Inhibition Studies (e.g., Enzymes Involved in Nucleic Acid Metabolism, Protein Kinases)

Derivatives of the 2,8-dichloro-7H-purine scaffold have been widely investigated as inhibitors of various enzyme families, most notably protein kinases, which are crucial regulators of cell signaling. The purine (B94841) core mimics the adenine (B156593) structure of ATP, making it an ideal starting point for designing competitive kinase inhibitors. nih.govjst.go.jpbibliotekanauki.pl

Research has led to the development of 2,6,9-trisubstituted purine derivatives that show potent inhibitory activity against oncogenic kinases such as Bcr-Abl, Bruton's tyrosine kinase (BTK), and Fms-like tyrosine kinase 3 (FLT3-ITD), all of which are implicated in different forms of leukemia. nih.govresearchgate.net For example, specific derivatives have been identified with high selectivity and nanomolar to low micromolar potency for these kinases. nih.gov Other kinase targets for purine-based compounds include cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation, and protein kinase CK2, a ubiquitous protein kinase involved in cell proliferation and apoptosis suppression. jst.go.jpmdpi.comresearchgate.net

Beyond kinases, purine derivatives have been explored as inhibitors of other enzymes. Studies have investigated 2,6-substituted purines as inhibitors of purine nucleoside phosphorylase (PNP) from Helicobacter pylori, an enzyme involved in the bacterial purine salvage pathway. nih.gov Furthermore, the purine scaffold has been used to design antagonists for adenosine (B11128) receptors, such as the A3 adenosine receptor (A3AR), which are G protein-coupled receptors involved in various physiological processes. nih.govnih.gov

| Derivative Class | Target Enzyme(s) | Representative IC₅₀ Values |

| 2,6,9-Trisubstituted Purines | Bcr-Abl | 70 nM (Compound 4f) |

| 2,6,9-Trisubstituted Purines | BTK | 0.41 µM (Compound 5j) |

| 2,6,9-Trisubstituted Purines | FLT3-ITD | 0.38 µM (Compound 5b) |

| Purine-based Derivatives | Protein Kinase CK2α | 4.3 µM (Compound 12) |

Table 1: Representative enzyme inhibition data for derivatives based on a purine scaffold. IC₅₀ values indicate the concentration of the compound required to inhibit the activity of the target enzyme by 50%. Data sourced from multiple studies. nih.govjst.go.jp

Molecular Interaction Studies with Biomolecules and Specific Cellular Targets

Molecular interaction studies have provided detailed insights into how these purine derivatives bind to their targets. For protein kinase inhibitors, X-ray crystallography and molecular docking studies consistently show the purine ring occupying the hydrophobic ATP-binding pocket. bibliotekanauki.pl Key interactions often involve the N7 nitrogen of the purine ring acting as a hydrogen bond acceptor with the hinge region of the kinase, a critical interaction for stabilizing the inhibitor-kinase complex. nih.govbibliotekanauki.pl Substituents at the C2, C6 (or C8), and N9 positions then extend into surrounding pockets, determining the compound's potency and selectivity for a specific kinase. nih.govnih.gov

In the case of inhibitors designed for the endoplasmic reticulum chaperone Grp94, a paralog of Hsp90, the purine scaffold was found to bind to a novel allosteric site unique to Grp94, rather than the conserved ATP-binding pocket, providing a basis for paralog selectivity. nih.gov For the antitubercular target DprE1, modeling studies predict that purine-based inhibitors form stable complexes within the enzyme's active site, with key hydrogen bond interactions stabilizing the bound state. cuni.cz

Interference with Key Cellular Processes in In Vitro Models (e.g., DNA Synthesis, Cell Cycle Progression, Apoptosis Induction)

The enzyme-inhibitory activities of 2,8-dichloro-7H-purine derivatives translate into significant effects on fundamental cellular processes in vitro. As potent inhibitors of CDKs, these compounds can halt cell cycle progression. mdpi.com For instance, certain 9-substituted-2,6-dichloropurine derivatives have been shown to cause cell cycle arrest in the G0/G1 phase in MCF-7 human breast cancer cells. chim.it The perturbation of the cell cycle can be concentration-dependent; some agents cause an S-phase arrest at higher lethal concentrations, indicative of interference with DNA replication. acs.org

A crucial consequence of disrupting cell cycle and key signaling pathways is the induction of apoptosis (programmed cell death). This is a highly sought-after feature for anticancer agents. ed.ac.uk One study reported that a 2,6-dichloro-9H-purine derivative induced a high level of apoptosis (58%) in MCF-7 cells after 24 hours of treatment. ed.ac.uk Another derivative, also bearing the 2,6-dichloropurine (B15474) core, was found to induce apoptosis in 70% of treated MCF-7 cells after 48 hours. chim.it This cell death is often mediated through the activation of caspases, the executive enzymes of the apoptotic pathway. ed.ac.uk

| Cell Line | Compound Type | Cellular Effect | Observation |

| MCF-7 (Breast Cancer) | 9-substituted-2,6-dichloropurine | Apoptosis | 58% apoptotic cells after 24h treatment. ed.ac.uk |

| MCF-7 (Breast Cancer) | 9-substituted-2,6-dichloropurine | Apoptosis | 70% apoptotic cells after 48h treatment. chim.it |

| MCF-7 (Breast Cancer) | 9-substituted-2,6-dichloropurine | Cell Cycle Arrest | G0/G1 phase arrest. chim.it |

Table 2: Summary of in vitro cellular effects of selected dichloropurine derivatives on the MCF-7 cancer cell line.

Structure-Activity Relationship (SAR) Studies for In Vitro Bioactivity and Selectivity

Structure-activity relationship (SAR) studies are fundamental to optimizing the purine scaffold for specific biological activities. These studies have established that the substituents at the C2, C8 (or C6), and N7/N9 positions are critical determinants of potency and selectivity. nih.govnih.gov The chlorine atoms of 2,8-dichloro-7H-purine serve as versatile chemical handles for introducing a wide variety of substituents via nucleophilic substitution reactions. researchgate.netsmolecule.com

For kinase inhibitors, SAR studies have demonstrated that:

N9-Substitution: The size and nature of the alkyl or aryl group at the N9 position significantly influence binding affinity and can be tailored to fit specific sub-pockets of the target kinase. nih.govnih.gov

C2 and C6/C8-Substitution: Modifications at these positions are crucial for fine-tuning interactions. For example, replacing the chlorine at C6 with different aminophenyl rings and modifying the C2 position can generate potent and selective inhibitors for kinases like Bcr-Abl and BTK. nih.gov The presence of chloro substituents is often correlated with enhanced antiproliferative activity. mdpi.com

For the antitubercular target DprE1, SAR studies on a series of 7H-purines revealed that a 7-(naphthalen-2-ylmethyl) substituent was essential for potent antimycobacterial activity, while modifications at the C2 and C6 positions allowed for the optimization of properties like metabolic stability and solubility. cuni.cz

Identification and Characterization of Specific Biological Targets (e.g., DprE1)

While kinases are a major focus, research on 2,8-dichloro-7H-purine derivatives has led to the identification of other important biological targets. A significant finding was the identification of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) as the molecular target for a series of 7H-purine derivatives with potent activity against Mycobacterium tuberculosis. cuni.cznih.gov This discovery was made by generating resistant Mtb mutants and identifying mutations within the dprE1 gene, which encodes an enzyme essential for building the mycobacterial cell wall. cuni.cz This validated DprE1 as the target and established these purine derivatives as a promising new class of antitubercular agents. cuni.cznih.gov

Other non-kinase targets identified for purine-based compounds include the molecular chaperone Grp94 and the Smoothened (SMO) receptor, which is a key component of the Hedgehog (Hh) signaling pathway implicated in pancreatic cancer. nih.govresearchgate.net These findings underscore the versatility of the purine scaffold in generating inhibitors for a diverse range of biological targets beyond the well-established kinase family. researchgate.net

Applications in Materials Science and As Research Tools

Development of Fluorescent Purine (B94841) Derivatives for Sensing and Imaging

The intrinsic properties of the purine ring system make it an excellent scaffold for the development of fluorescent probes. By introducing electron-donating and electron-withdrawing groups at different positions on the purine core, researchers can create "push-pull" systems. beilstein-journals.orgnih.gov This arrangement often leads to molecules with strong intramolecular charge transfer (ICT) character, resulting in desirable photophysical properties such as large Stokes shifts and high fluorescence quantum yields. beilstein-journals.orgnih.gov Dichloropurines serve as ideal starting materials for these syntheses, as the chlorine atoms can be sequentially substituted with various functional groups to tune the fluorescence emission and sensitivity.

The synthesis of these fluorescent analogues often begins with a dichloropurine, which is then modified. For instance, N(9)-alkylation followed by the introduction of azido (B1232118) groups and subsequent reaction with amines and alkynes can yield highly fluorescent N(9)-alkylated 2-amino-6-triazolylpurine derivatives. beilstein-journals.org These compounds exhibit intense violet or blue fluorescence with quantum yields reaching as high as 91% in solution and 40% in host-free films. acs.org

Research has demonstrated the synthesis of various fluorescent purine derivatives with applications in sensing and imaging. nih.gov For example, purine analogues linked to an azacrown ether at the C6 position have been prepared from 6-chloropurines and show selective signaling towards silver ions (Ag+) in aqueous environments. nih.gov Other modifications, such as introducing furan (B31954) and thiophene (B33073) heterocycles at the C8 position, have produced purine derivatives with strong fluorescence, achieving quantum yields up to 88% in solution. mdpi.com These tailored fluorescent molecules are valuable as probes for DNA and RNA research, as cell imaging tools, and as sensors for detecting heavy metals. beilstein-journals.orgnih.gov The enzymatic synthesis of fluorescent nucleoside analogs using purine nucleoside phosphorylase (PNP) has also been explored, yielding probes with fluorescence yields approaching 100%, suitable for biochemical assays and live-cell imaging. nih.gov

| Derivative Type | Substituents | Max Emission (nm) | Quantum Yield (Φ) | Application/Feature | Source(s) |

| 2-Amino-6-triazolylpurine | N(9)-alkyl, C2-amino, C6-triazolyl | - | 0.28 - 0.60 (in ACN) | Push-pull system, solvatochromic | beilstein-journals.org |

| 8-Furyl/Thienylpurine | C2/C6-piperidine, C8-furyl/thienyl | 380 - 480 (in DCM) | up to 0.88 (in solution) | Strong fluorescence in solution | mdpi.com |

| Piperidino-triazolylpurine | N(9)-alkyl, piperidino, triazolyl | Violet or Blue | up to 0.91 (in solution) | High quantum yield, amorphous films | acs.org |

| Azacrown Ether Purine | C6-azacrown ether | - | - | Selective sensor for Ag+ ions | nih.gov |

Integration of Purine Scaffolds into Conjugated Polymer Systems

The purine scaffold is an attractive building block for creating π-conjugated polymers, which are materials with promising applications in organic electronic devices due to their tunable optoelectronic properties. rsc.orgtennessee.edu Dihalopurines, including derivatives with a 2,8-substitution pattern, are key precursors in these syntheses. The differential reactivity of the halogenated carbon centers (C2, C6, and C8) allows for controlled polymerization and the creation of polymers with specific connectivity. digitellinc.comrsc.org

Direct (hetero)arylation polymerization (DArP) is a powerful technique used to synthesize fully π-conjugated copolymers containing the purine scaffold. rsc.orgdigitellinc.com In this approach, a dihalopurine is often flanked by units like alkylthiophenes to create a monomer that can be readily copolymerized with various comonomers. rsc.org The choice of comonomer and the electronic nature of the purine unit enable wide variation in the photophysical properties of the resulting polymers. This strategy has yielded copolymers with optical bandgaps ranging from 1.96 to 2.46 eV and high photoluminescent quantum yields (up to 0.61). rsc.org

The connectivity pattern across the purine scaffold significantly impacts the properties of the resulting polymers. Studies comparing 2,6-, 6,8-, and 2,8-connectivity have shown that the 6,8-connected purine results in the most significant red shift in the UV-Visible spectrum. digitellinc.com Furthermore, triads with 6,8- and 2,8-connectivity exhibit dual-band absorbance profiles, suggesting a "push-pull" dynamic within the molecule. digitellinc.com These findings highlight how the strategic choice of a precursor like 2,8-dichloro-7H-purine and the resulting connectivity pattern can be used to precisely tune the properties of conjugated materials for specific electronic applications. digitellinc.com

| Property | Polymer with 2,6-Connectivity | Polymer with 2,8-Connectivity | Polymer with 6,8-Connectivity | Source(s) |

| UV-Vis Absorbance | Standard red shift | Dual-band profile | Most significant red shift, dual-band profile | digitellinc.com |

| Optical Bandgap (eV) | 1.96 - 2.46 (general for purine copolymers) | 1.96 - 2.46 (general for purine copolymers) | 1.96 - 2.46 (general for purine copolymers) | rsc.org |

| Photoluminescent Quantum Yield (Φ) | up to 0.61 (general for purine copolymers) | up to 0.61 (general for purine copolymers) | up to 0.61 (general for purine copolymers) | rsc.org |

Utilization of 2,8-Dichloro-7H-Purine as a Precursor and Building Block in Chemical Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large collections of compounds, known as chemical libraries, which can be screened for biological activity. uomustansiriyah.edu.iqslideshare.net The purine scaffold is considered a "privileged structure" in drug discovery because its derivatives are known to interact with a wide variety of biological targets. mdpi.com Dichloropurines are exceptionally useful building blocks for generating these libraries due to the differential reactivity of the chlorine atoms, which allows for selective and sequential substitution. nih.govresearchgate.net

The synthesis of purine libraries often starts with a commercially available precursor like 2,6-dichloropurine (B15474) on a solid support. nih.govresearchgate.netresearchgate.net A typical synthetic route involves several steps:

Immobilization: The purine is attached to a solid-phase resin, often via the N9 position. researchgate.net

Sequential Substitution: The chlorine at the C6 position, being more reactive, is typically displaced first by a nucleophile, such as an amine. This reaction can be acid-catalyzed. nih.govresearchgate.net

Second Substitution: The chlorine at the C2 position is then substituted, often using transition metal-catalyzed cross-coupling reactions to introduce a different set of amines or aryl groups. nih.govresearchgate.net

C8 Functionalization: The C8 position can be functionalized, for example, through bromination followed by a transition-metal-catalyzed coupling (like Stille or Suzuki reactions) to introduce aryl, alkenyl, or alkynyl groups. nih.govresearchgate.net Alternatively, direct C-H arylation at the C8 position can be performed. researchgate.net

This step-wise approach, starting from a single dichloropurine precursor, allows for the introduction of multiple points of diversity, leading to the generation of large libraries of 2,6,8-trisubstituted or 2,6,8,9-tetrasubstituted purines. nih.govresearchgate.net The resulting libraries possess a wide range of physicochemical properties, making them valuable resources for screening against disease-relevant proteins like kinases and sulfatases. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,8-dichloro-7H-purine, and what factors influence reaction efficiency?

- Methodological Answer : The synthesis typically involves alkylation or substitution reactions using precursors like 2,6-dichloropurine. For example, alkylation at the N7 position can be achieved by reacting 2,6-dichloro-9H-purine with alkyl halides (e.g., 2-iodopropane) in polar aprotic solvents (e.g., DMSO) under basic conditions (e.g., K₂CO₃) at controlled temperatures (288–291 K). Reaction efficiency depends on solvent choice, stoichiometry, and reaction time, with column chromatography (silica gel, petroleum ether/ethyl acetate) used to isolate isomers .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 2,8-dichloro-7H-purine?

- Methodological Answer :

- Spectroscopy : and are critical for identifying substitution patterns. Halogen atoms (Cl) influence chemical shifts, particularly in the purine ring.

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement. For example, single-crystal X-ray diffraction can resolve bond lengths and angles, with H-atom parameters constrained during refinement. Deuterochloroform is a common solvent for crystallization .

Q. How should 2,8-dichloro-7H-purine be stored to maintain stability, and what degradation pathways are observed under varying conditions?

- Methodological Answer : Store in airtight containers at 253–277 K, protected from light and moisture. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can identify degradation products via HPLC-MS. Halogenated purines are prone to hydrolysis under acidic/basic conditions, requiring pH-controlled environments during experiments .

Advanced Research Questions

Q. How can researchers address challenges in achieving regioselective substitution at the N7 position during synthesis?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For N7 alkylation, bulky electrophiles (e.g., isopropyl groups) favor N7 over N9 due to reduced steric hindrance. Solvent polarity (e.g., DMSO) and temperature control (e.g., subambient conditions) further enhance selectivity. Isomeric ratios can be quantified via or HPLC, with chromatographic separation (e.g., silica gel) used to isolate the desired isomer .

Q. What methodologies are recommended for evaluating the bioactivity of 2,8-dichloro-7H-purine derivatives against kinase targets?

- Methodological Answer :

- Kinase assays : Use ATP-competitive binding assays with purified kinases (e.g., CDKs) and fluorescent probes (e.g., ADP-Glo™). IC₅₀ values are determined via dose-response curves.

- Cellular studies : Assess antiproliferative effects in cancer cell lines (e.g., MCF-7) using MTT assays. Validate target engagement via Western blotting for phosphorylated substrates .

Q. How should contradictory data from different studies on the compound’s reactivity (e.g., competing alkylation pathways) be reconciled?

- Methodological Answer : Systematic replication under standardized conditions (solvent, temperature, catalyst) is essential. Use control experiments (e.g., isotopic labeling) to trace reaction pathways. Computational modeling (DFT) can predict thermodynamic favorability of competing pathways. Meta-analyses of published data should account for variables like solvent purity and catalyst loading .

Q. What strategies optimize crystallographic data quality for halogenated purines, which often exhibit twinning or low-resolution diffraction?

- Methodological Answer :

- Data collection : Use high-intensity X-ray sources (e.g., synchrotron) and low-temperature (100 K) data collection to reduce disorder.

- Refinement : SHELXL’s TWIN/BASF commands can model twinning. For low-resolution data, restraints on bond lengths/angles (DFIX/ISOR) improve model reliability. Validate with R-factor and electron density maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.